3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound identified by the CAS number 303995-35-9. This compound is part of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of 305.4 g/mol. It contains several functional groups, including a triazole ring, an allyl sulfanyl group, and a dimethoxyethyl substituent, which contribute to its chemical properties and potential applications in various scientific fields .
The synthesis of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One notable approach involves the use of ultrasound-assisted synthesis, which enhances reaction rates and yields by utilizing ultrasonic energy to facilitate chemical reactions. This method typically results in shorter reaction times and improved product purity compared to traditional heating methods .
The synthesis generally involves the following steps:
The molecular structure of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole features:
The compound's structural data can be represented using various notations:
InChI=1S/C15H19N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC=C)OC
.The compound can participate in various chemical reactions typical for triazoles:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography (TLC) to assess progress and yield. The conditions (temperature, solvent choice) are optimized based on the specific reaction pathway being pursued .
The mechanism of action for compounds like 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole often involves:
Research indicates that similar triazoles exhibit antifungal and anticancer properties by disrupting cellular processes or inhibiting specific enzymes .
Key physical properties include:
Chemical properties relevant to this compound include:
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole has potential applications in:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1